

TAK-593 VEGFR2 inhibition potency other inhibitors

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Compound Focus: Tak-593

CAS No.: 1005780-62-0

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TAK-593 Potency and Selectivity Profile

TAK-593 is a highly potent and selective small-molecule inhibitor that targets receptor tyrosine kinases in the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) families [1] [2]. The table below summarizes its published inhibitory concentration (IC50) values, which represent the concentration needed to inhibit half of the enzyme's activity.

Table 1: TAK-593 Kinase Inhibition Profile (IC50 values)

Target Kinase	IC50 (nM)	Key Function in Cancer
VEGFR2 (KDR)	0.95	Key mediator of VEGF-driven endothelial cell proliferation and survival; primary anti-angiogenic target [1].
VEGFR3 (Flt-4)	1.1	Involved in lymphangiogenesis [3].
VEGFR1 (Flt-1)	3.2	Binds VEGF but transmits weaker signals; role in metastasis and inflammation [3].

Target Kinase	IC50 (nM)	Key Function in Cancer
PDGFR α	4.3	Recruitment and growth of pericytes, which stabilize new blood vessels [1] [3].
PDGFR β	13	Recruitment and growth of pericytes [1] [3].
Ret	18	Implicated in thyroid cancer and other neoplasms [3].
Fms (CSF-1R)	10	Role in tumor-associated macrophages [3].

A key characteristic of **TAK-593** is its **uniquely long-acting inhibitory profile** against VEGFR2 and PDGFR β . Studies noted that even after **TAK-593** was no longer detectable in the blood or tissues, its biological effect (measured by suppression of phosphorylated VEGFR2) was almost complete, suggesting prolonged target engagement [1].

Direct Comparative Potency Data

The search results allow for a direct comparison with one other inhibitor, **Cediranib**. Data for a broader set of common VEGFR2 inhibitors was not available in the search results.

Table 2: Direct Potency Comparison with Cediranib

Inhibitor	VEGFR2 IC50	Key Characteristics from Search Results
TAK-593	0.95 nM [3]	Highly potent, selective, long duration of action [1] [3].
Cediranib	≤ 1 nM (reported as highly potent) [4] [5]	Oral, potent inhibitor of VEGFR1, 2, and 3; also inhibits PDGFRs and c-Kit [4] [5].

Detailed Experimental Protocol

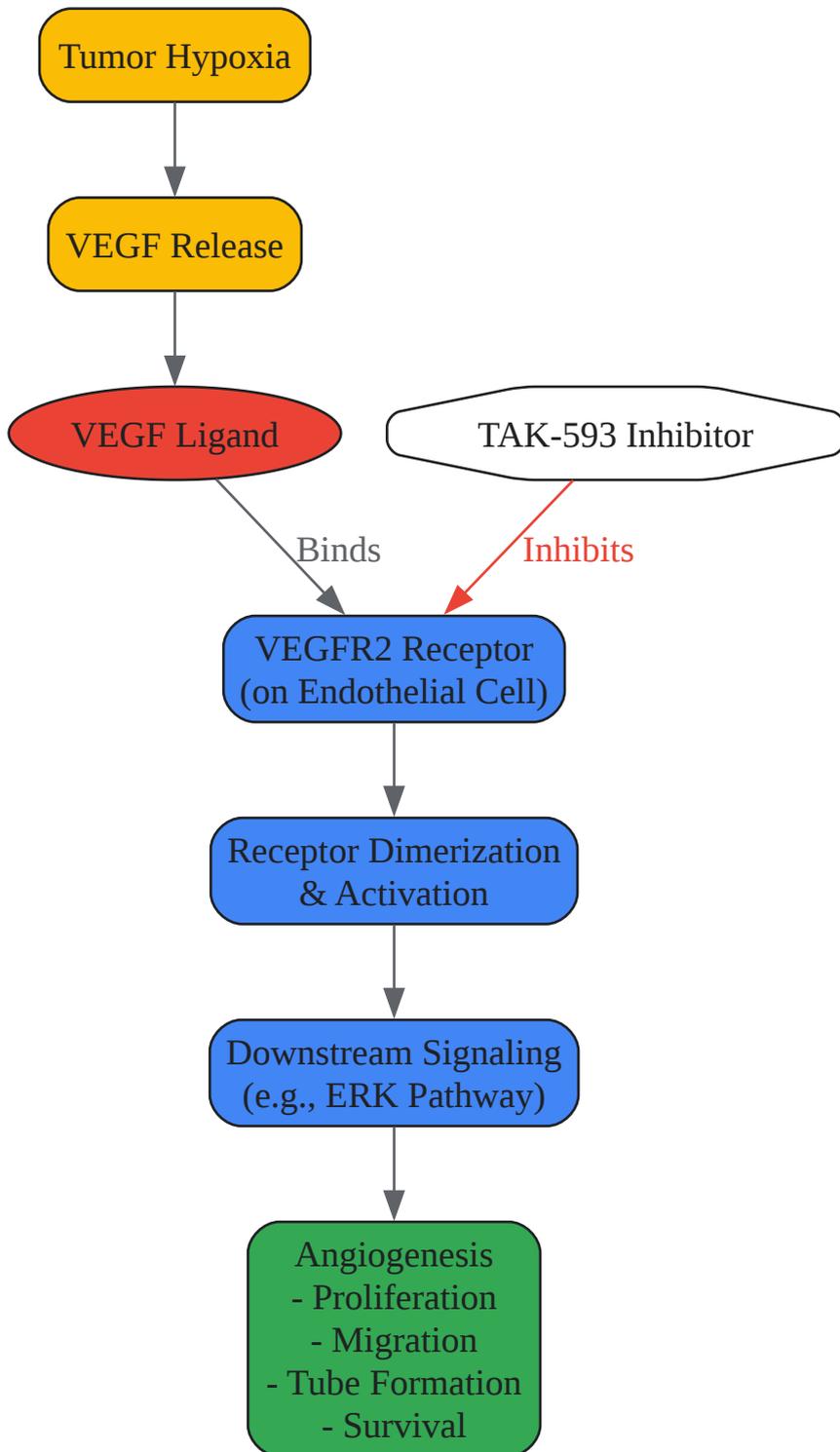
The following methodology is summarized from the preclinical studies on **TAK-593** [1]. This protocol outlines how the cellular anti-angiogenic activity, a key effect of VEGFR2 inhibition, was assessed.

Objective: To evaluate the inhibitory effect of **TAK-593** on VEGF-stimulated cellular proliferation.

- **Cell Line:** Human Umbilical Vein Endothelial Cells (HUVECs).
- **Procedure:**
 - HUVECs were treated with **TAK-593** and stimulated with recombinant human VEGF.
 - The cells were incubated for 5 days.
 - Cell proliferation was quantified using a colorimetric cell viability assay (Cell Counting Kit-8).
 - The concentration causing 50% inhibition (IC50) was calculated from the dose-response curve using regression analysis.
- **Key Result:** **TAK-593** potently inhibited VEGF-stimulated HUVEC proliferation with an IC50 of **0.30 nM** [1] [3].

Mechanism of Action and Angiogenesis

The following diagram illustrates the role of VEGFR2 in tumor angiogenesis and how **TAK-593** exerts its effects.



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To find more comprehensive comparative data, you might consider:

- Searching specialized databases like the **IUPHAR/BPS Guide to Pharmacology** or commercial kinase profiling services, which often contain extensive inhibitor potency panels.

- Looking for **review articles** on anti-angiogenic therapy or VEGFR2 kinase inhibitors in major pharmacological journals.

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References

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